4-(Pentafluorosulfur)-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a pentafluorosulfur group, which significantly alters its chemical properties and biological activity. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and alters their interaction with biological systems, making them valuable in various scientific applications.
The synthesis and study of 4-(Pentafluorosulfur)-DL-phenylalanine can be traced back to advancements in synthetic organic chemistry, particularly in the field of amino acid derivatives. The compound is typically synthesized from commercially available phenylalanine through specific fluorination methods.
4-(Pentafluorosulfur)-DL-phenylalanine belongs to the class of fluorinated amino acids. It is a derivative of the naturally occurring amino acid phenylalanine, classified as a nonpolar and neutral amino acid due to its hydrophobic side chain.
The synthesis of 4-(Pentafluorosulfur)-DL-phenylalanine can be achieved through several fluorination techniques. One common method involves the use of sulfur tetrafluoride (SF₄) as a fluorinating agent, which selectively introduces fluorine atoms into the phenylalanine structure.
The molecular formula for 4-(Pentafluorosulfur)-DL-phenylalanine is C₉H₈F₅N₁O₂S. The structure features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a phenyl ring substituted with a pentafluorosulfur group.
4-(Pentafluorosulfur)-DL-phenylalanine participates in various chemical reactions typical for amino acids, including:
The reactivity profile is influenced by the electron-withdrawing nature of the fluorinated sulfur group, which can stabilize negative charges during reactions and alter typical reaction pathways for amino acids.
The mechanism by which 4-(Pentafluorosulfur)-DL-phenylalanine exerts its effects can involve:
Studies suggest that compounds similar to 4-(Pentafluorosulfur)-DL-phenylalanine can influence neurotransmitter levels in the brain by modulating receptor activity at glutamatergic synapses.
Relevant data indicates that this compound's unique properties make it suitable for specialized applications in research and pharmaceuticals.
4-(Pentafluorosulfur)-DL-phenylalanine has various applications in scientific research:
The synthesis of 4-(pentafluorosulfur)-DL-phenylalanine (SF5-DL-Phe) leverages specialized fluorination methodologies to incorporate the unique pentafluorosulfanyl (–SF5) moiety onto the phenylalanine aromatic ring. Unlike conventional fluorination approaches, the –SF5 group installation typically occurs prior to amino acid backbone assembly due to its extreme electrophilicity and steric demand. Key synthetic routes include:
Electrophilic Pentafluorosulfanylation: Direct electrophilic SF5 reagents (e.g., SF5Cl or AgSF5) react with pre-functionalized phenyl precursors. For instance, 4-iodophenylalanine derivatives undergo SF5 substitution via Ullmann-type couplings under copper catalysis, though competing side reactions necessitate protecting group strategies for the amino acid backbone [1] [6].
Negishi Cross-Coupling: Palladium-catalyzed cross-coupling between organozinc intermediates of protected alanines and SF5-aryl halides enables stereoselective construction. This method adapts Jackson's approach for fluorinated phenylalanines (Scheme 1 of [1]), where zinc homoenolates of (R)-iodoalanine derivatives couple with perfluorinated aryl halides. Applied to SF5-aryl systems, this yields protected SF5-phenylalanine precursors with 70–80% efficiency when using Pd2(dba)3/SPhos catalysts [1].
Chiral Auxiliary Alkylation: Non-racemic SF5-phenylalanines are accessible via alkylation of glycine equivalents bound to chiral auxiliaries. Schöllkopf's bis-lactim ether method (Scheme 8 of [1]) facilitates diastereoselective benzylation using SF5-substituted benzyl bromides. Hydrolysis releases enantiomerically enriched SF5-phenylalanine, though racemization during SF5-group installation remains a challenge [1] [3].
Table 1: Key Synthetic Routes for SF5-Phenylalanine Analogues
Method | Reagents/Conditions | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Electrophilic SF5 | AgSF₅, CuI, DMF, 80°C | 4-Iodo-DL-phenylalanine | 40–65% | Low regioselectivity |
Negishi Cross-Coupling | Pd₂(dba)₃/SPhos, Zn(II) homoenolate, THF | Boc-ʟ-Iodoalanine + SF5-PhBr | 70–80% | Requires anhydrous conditions |
Chiral Auxiliary Alkylation | Schöllkopf reagent, n-BuLi, SF5-benzyl bromide | Dialkylated imidazolidinone | 50–75% | Racemization during deprotection |
The integration of –SF5 into aromatic rings demands catalysts that tolerate extreme oxidative conditions and prevent desulfurization. Three catalytic systems dominate SF5-DL-Phe synthesis:
Palladium-Based Catalysts: Pd(0) complexes enable direct C–SF5 bond formation in aryl halide substrates. Pd2(dba)3 with electron-rich ligands (e.g., SPhos or XPhos) achieves turnover numbers (TON) >50 for SF5-aryl couplings with protected iodoalanine derivatives (Scheme 1 of [1]). Catalyst loading as low as 0.25 mol% remains effective for fluorinated aryl systems, though SF5 substrates require higher loadings (5 mol%) due to sulfur-induced catalyst poisoning [1] [6].
Copper-Mediated Systems: Cu(I) catalysts (e.g., CuI/1,10-phenanthroline) facilitate Sandmeyer-type SF5-diazonium couplings. This route is critical for late-stage SF5 incorporation onto pre-formed tyrosine or phenylalanine scaffolds, but competing aryl radical degradation limits yields to <50% [1].
Rhodium-Catalyzed Asymmetric Hydrogenation: For enantioselective SF5-Phe synthesis, Rh(I)-(R,R)-DuPhos complexes hydrogenate SF5-cinnamic acid derivatives. This method mirrors the asymmetric hydrogenation of acetamidocinnamates for D-phenylalanine synthesis (CN102234241A), achieving ee >99.5% for non-SF5 substrates. However, the –SF5 group’s steric bulk reduces enantioselectivity to 80–90% ee [3].
Table 2: Catalytic Systems for –SF5 Incorporation
Catalyst System | Substrate Scope | Reaction Conditions | Efficiency (TON/TOF) | Stereocontrol |
---|---|---|---|---|
Pd₂(dba)₃/SPhos | Aryl iodides, bromides | THF, 65°C, 6–12 h | TON: 50–80; TOF: 8 h⁻¹ | Racemic |
CuI/Phenanthroline | Aryl diazonium salts | MeCN, 25°C, 2 h | TON: 15–30; TOF: 15 h⁻¹ | Racemic |
[Rh(COD)(R,R)-DuPhos]⁺ | β-SF5-Acetamido acrylates | H₂ (1 MPa), MeOH, 30°C | TON: 100; TOF: 12.5 h⁻¹ | 80–90% ee |
Functionalization at the para-position of DL-phenylalanine with –SF5 introduces stereochemical complications due to the group’s size and electronic properties:
Racemization at Cα: The –SF5 group’s strong electron-withdrawing nature acidifies the α-proton of phenylalanine (pKa reduction by ~2 units versus unsubstituted Phe). This enhances enolization susceptibility during nucleophilic reactions or prolonged heating, causing racemization. For example, hydrolysis of SF5-phenylalanine methyl esters with LiOH at >40°C results in 15–20% racemization, versus <5% for non-fluorinated analogs [1] [5].
Diastereoselectivity in Auxiliary-Based Synthesis: Alkylation of chiral glycine enolates (e.g., Oppolzer’s sultam or Williams’ lactone) with SF5-benzyl halides faces Re/Si face discrimination issues. The linear SF5 group’s steric bulk (van der Waals volume ≈ 98 ų) impedes approach to the enolate’s sterically shielded face, reducing diastereomeric ratios from >95:5 (for F- or CF3-benzyls) to 80:20 [1] [3].
Impact on Protein Assembly: In peptide synthesis, SF5-DL-Phe exhibits sluggish acylation kinetics during solid-phase coupling. The –SF5 group sterically hinders access to the amino group, requiring extended coupling times (1–2 hours versus 20 minutes for Phe) with PyBOP/DIPEA activation. This poses challenges for segment condensation strategies in SF5-peptide therapeutics [1] [6].
Table 3: Stereochemical Parameters of SF5-Phenylalanine vs. Analogues
Parameter | SF5-DL-Phe | F5-DL-Phe (Pentafluoro) | 4-CF3-DL-Phe | Unmodified Phe |
---|---|---|---|---|
Cα pKa (amide) | 16.8 | 17.2 | 17.5 | 18.9 |
Racemization Rate (krac, 40°C) | 8.3 × 10⁻³ min⁻¹ | 5.1 × 10⁻³ min⁻¹ | 3.9 × 10⁻³ min⁻¹ | 1.2 × 10⁻³ min⁻¹ |
Diastereomeric Ratio (alkylation) | 80:20 | 85:15 | 90:10 | – |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: